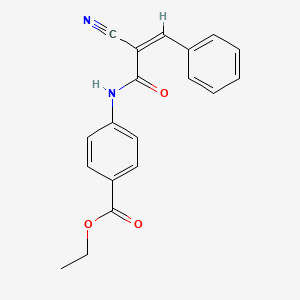
(Z)-ethyl 4-(2-cyano-3-phenylacrylamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE: is an organic compound that belongs to the class of esters and amides It is characterized by the presence of a cyano group, a phenyl group, and an enamido group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE typically involves the reaction of ethyl cyanoacetate with an appropriate benzoyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent dehydration to yield the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE can undergo oxidation reactions, particularly at the phenyl and cyano groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, targeting the cyano group to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities. Reagents like sodium methoxide or ammonia can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and phenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- ETHYL 4-[(2Z)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE
- ETHYL 4-[(2Z)-2-CYANO-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]BENZOATE
- ETHYL 4-[(2Z)-2-CYANO-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]BENZOATE
Comparison: ETHYL 4-[(2Z)-2-CYANO-3-PHENYLPROP-2-ENAMIDO]BENZOATE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the presence of the phenyl group without additional substituents may result in different binding affinities and selectivities towards molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H16N2O3/c1-2-24-19(23)15-8-10-17(11-9-15)21-18(22)16(13-20)12-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,21,22)/b16-12- |
InChI Key |
QAXNXYXFHCAABZ-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709961.png)
![(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate](/img/structure/B11709962.png)

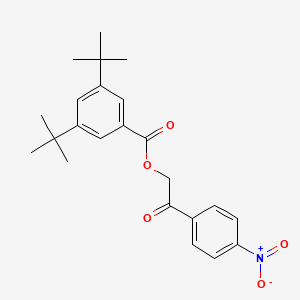
![Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11709977.png)
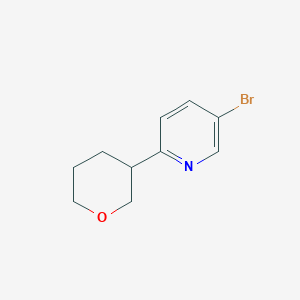
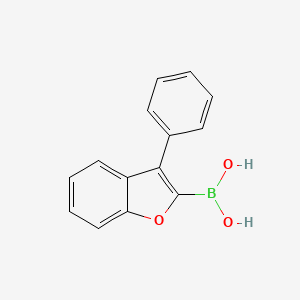
![Ethyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709990.png)

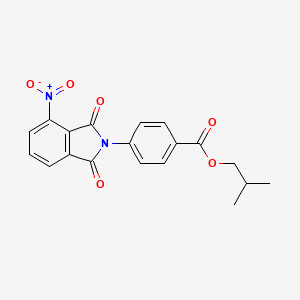
![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11710031.png)
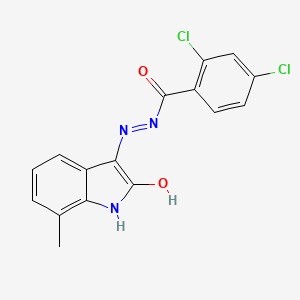
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
